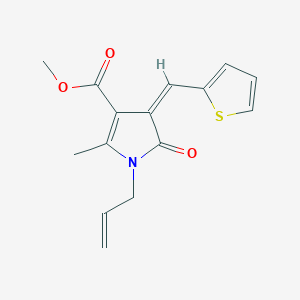![molecular formula C13H14N2OS2 B4836635 2-[(4-methylphenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4836635.png)
2-[(4-methylphenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Vue d'ensemble
Description
2-[(4-methylphenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is often referred to as MTA, and it has been found to have a variety of interesting properties that make it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of a key enzyme called S-adenosylhomocysteine hydrolase (SAHH). SAHH is an important enzyme that is involved in the regulation of a number of different cellular processes, including DNA methylation and protein synthesis. By inhibiting the activity of SAHH, MTA is believed to disrupt these processes and ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects
MTA has a number of interesting biochemical and physiological effects that make it a valuable tool for researchers. For example, MTA has been found to be a potent inhibitor of DNA methyltransferases, which are enzymes that are involved in the regulation of gene expression. MTA has also been found to have anti-inflammatory properties, and it has been shown to be effective in reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTA in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. MTA is also relatively inexpensive compared to other compounds that are used in scientific research. However, one of the main limitations of using MTA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are a number of different future directions that could be pursued in the study of MTA. One potential area of research involves the development of new and more effective cancer treatments based on the properties of MTA. Another potential direction involves the study of the neuroprotective effects of MTA, and its potential use in the treatment of neurodegenerative diseases. Finally, there is also potential for the development of new synthetic methods for the production of MTA, which could make it more widely available for scientific research.
Applications De Recherche Scientifique
MTA has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of MTA as a potential treatment for cancer. Studies have shown that MTA has potent anti-cancer properties, and it has been found to be effective against a variety of different types of cancer cells.
In addition to its potential use as a cancer treatment, MTA has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. MTA has been found to have neuroprotective properties, and it has been shown to be effective in reducing the symptoms of these diseases in animal models.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-3-5-11(6-4-9)17-8-12(16)15-13-14-7-10(2)18-13/h3-7H,8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUFADSDOHFLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea](/img/structure/B4836565.png)

![N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B4836570.png)
![9-(1,1-dimethylpropyl)-2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4836578.png)



![4-({4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4836607.png)

![{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4836613.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4836644.png)
